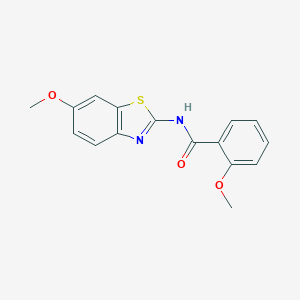![molecular formula C10H10N2O2S B246212 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)
5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as metformin, is a widely used drug for the treatment of type 2 diabetes. It was first synthesized in the 1920s, but its antidiabetic properties were not discovered until the 1950s. Since then, it has become one of the most commonly prescribed medications for diabetes, with millions of people worldwide taking it daily.
Wirkmechanismus
The exact mechanism of action of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve several different pathways. One of the main ways that 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione works is by activating an enzyme called AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism. AMPK activation leads to a decrease in the production of glucose by the liver and an increase in the uptake and utilization of glucose by muscle and fat cells. In addition, AMPK activation has been shown to have a number of other beneficial effects, including reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
Metformin has a number of biochemical and physiological effects that contribute to its therapeutic benefits. Some of these effects include:
- Decreasing hepatic glucose production
- Increasing glucose uptake and utilization in muscle and fat cells
- Reducing insulin resistance
- Improving lipid metabolism
- Decreasing inflammation and oxidative stress
- Improving endothelial function and cardiovascular health
Vorteile Und Einschränkungen Für Laborexperimente
Metformin is widely used in laboratory experiments to study its effects on various cellular and physiological processes. One of the main advantages of using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in research is that it is a well-established drug with a known mechanism of action and safety profile. In addition, it is relatively inexpensive and widely available. However, there are also some limitations to using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments. For example, its effects can be cell type-specific and dose-dependent, which can make it difficult to interpret results. In addition, there may be confounding factors that can affect the results, such as differences in diet or exercise.
Zukünftige Richtungen
There are many potential future directions for research on 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione. Some of the most promising areas of investigation include:
- Studying the effects of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione on aging and age-related diseases, such as Alzheimer's disease and cancer
- Investigating the use of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of diabetes and other metabolic disorders
- Exploring the potential use of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione as a preventative measure for cardiovascular disease and other chronic conditions
- Developing new formulations of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione that can improve its bioavailability and reduce side effects
- Investigating the effects of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione on gut microbiota and the gut-brain axis
Conclusion:
In conclusion, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a widely used drug with a well-established mechanism of action and therapeutic benefits for the treatment of type 2 diabetes. It has also been studied for its effects on other metabolic and physiological processes, and there are many potential future directions for research. While there are some limitations to using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments, it remains an important tool for investigating the mechanisms of disease and developing new treatments.
Synthesemethoden
The synthesis of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 2-cyanoguanidine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with thioacetic acid to produce the final product, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
Metformin has been extensively studied for its therapeutic effects in the treatment of type 2 diabetes. It works by decreasing the amount of glucose produced by the liver and increasing the sensitivity of muscle and fat cells to insulin, which helps to lower blood sugar levels. In addition, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have beneficial effects on lipid metabolism, inflammation, and cardiovascular health.
Eigenschaften
Molekularformel |
C10H10N2O2S |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c1-6-2-4-7(5-3-6)11-9-8(13)12-10(14)15-9/h2-5,9,11H,1H3,(H,12,13,14) |
InChI-Schlüssel |
KAWARGVFKZRXJI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)